
N-(4-methyl-2-pyrimidinyl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-2-pyrimidinyl)hexanamide, commonly known as MPHD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPHD is a synthetic compound that belongs to the class of amides and is known for its ability to interact with various biological systems.
作用机制
The mechanism of action of MPHD is not fully understood; however, it is believed to interact with various biological systems. MPHD has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity. MPHD has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
MPHD has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can result in the inhibition of neuronal activity. MPHD has also been shown to decrease the levels of prostaglandins, which can result in the reduction of inflammation. Additionally, MPHD has been shown to exhibit antioxidant properties, which can protect against oxidative stress.
实验室实验的优点和局限性
MPHD has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. MPHD is also stable and can be stored for extended periods without significant degradation. However, MPHD has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, MPHD has not been extensively studied in humans, and its safety and efficacy are not well established.
未来方向
There are several future directions for MPHD research. One potential direction is to investigate its potential as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential as a therapeutic agent for cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of MPHD and its safety and efficacy in humans.
Conclusion:
In conclusion, MPHD is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPHD has been extensively researched for its anticonvulsant, anxiolytic, and analgesic properties, as well as its potential as a treatment for neurodegenerative disorders, cancer, and inflammation. MPHD's mechanism of action is not fully understood, but it is believed to interact with various biological systems. MPHD has several advantages for lab experiments, but its safety and efficacy in humans are not well established. Further research is needed to fully understand the potential of MPHD as a therapeutic agent.
合成方法
The synthesis of MPHD involves the condensation reaction of 4-methyl-2-pyrimidinylamine and hexanoyl chloride in the presence of a base catalyst. The reaction results in the formation of MPHD, which can be purified through various techniques such as crystallization, recrystallization, and column chromatography. The yield of MPHD can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学研究应用
MPHD has been extensively researched for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and analgesic properties in animal models. MPHD has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, MPHD has been studied for its potential as a therapeutic agent for cancer and inflammation.
属性
产品名称 |
N-(4-methyl-2-pyrimidinyl)hexanamide |
|---|---|
分子式 |
C11H17N3O |
分子量 |
207.27 g/mol |
IUPAC 名称 |
N-(4-methylpyrimidin-2-yl)hexanamide |
InChI |
InChI=1S/C11H17N3O/c1-3-4-5-6-10(15)14-11-12-8-7-9(2)13-11/h7-8H,3-6H2,1-2H3,(H,12,13,14,15) |
InChI 键 |
AKTATXNKWRSFAU-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=NC=CC(=N1)C |
规范 SMILES |
CCCCCC(=O)NC1=NC=CC(=N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
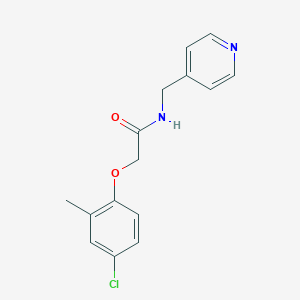
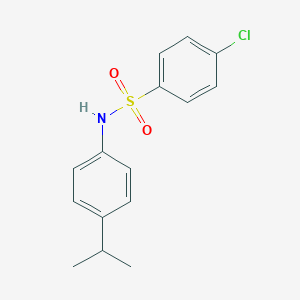
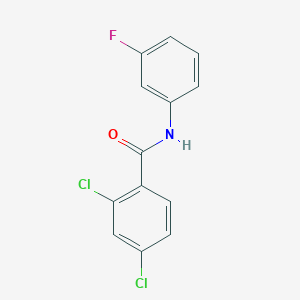
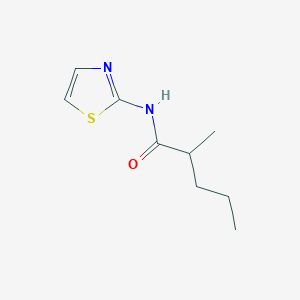
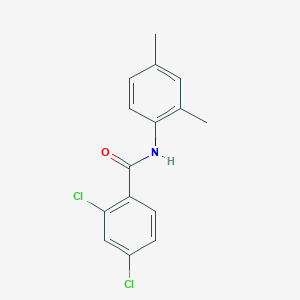
![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)
methanone](/img/structure/B270740.png)


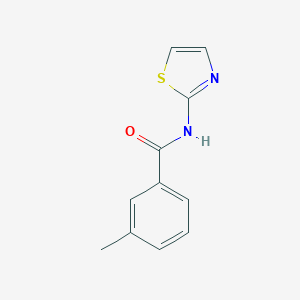
![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)
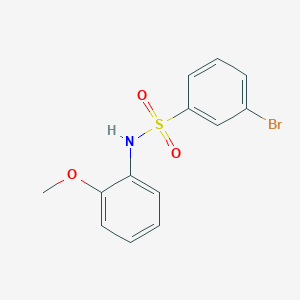
![2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)